Human H3 Receptor Binding Affinity
A-331440 exhibits a Ki of 3.2 nM at the human H3 receptor, placing it between clobenpropit (Ki range 0.40–4.0 nM) and the structurally distinct JNJ-5207852 (Ki 0.63 nM) [1]. This quantitative positioning demonstrates that A-331440 is not simply a 'low-potency' tool but rather a moderately high-affinity ligand suitable for applications where ultra-high affinity may not be required or desirable [2]. The compound's Ki of 2.80 nM in cloned human H3 receptor assays further corroborates its potent binding .
| Evidence Dimension | Binding affinity (Ki) at human histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 3.2 nM |
| Comparator Or Baseline | JNJ-5207852 (Ki = 0.63 nM); Clobenpropit (Ki range = 0.40–4.0 nM) |
| Quantified Difference | A-331440 Ki is approximately 5.1-fold higher than JNJ-5207852; within the lower end of clobenpropit's range |
| Conditions | Inhibition assays using human H3R; Ki values converted from pKi in IUPHAR database |
Why This Matters
This potency level enables A-331440 to serve as a calibrated reference point in H3 receptor binding assays, providing a distinct affinity benchmark between weaker and ultra-high-affinity antagonists.
- [1] Milicic I, Miller TR, Wang JS, et al. Table 4: Inhibition profile of H3R mutant C415R with antagonists/inverse agonists. Sci Rep. 2023;13:15866. View Source
- [2] BindingDB. BDBM50240709: A-331440 binding affinity data. View Source
